Phosphine oxide, (chloromethyl)dimethyl-
Description
Significance and Research Context of Organophosphorus Compounds
Organophosphorus chemistry has become an increasingly significant and rapidly growing field within organic chemistry over the last few decades. acs.orgnih.gov These compounds, characterized by the presence of a phosphorus atom bonded to organic groups, are integral to numerous applications across industrial, agricultural, and medicinal chemistry. nih.govontosight.aitaylorandfrancis.com The versatility of phosphorus, which can exist in various oxidation states, allows for a wide range of chemical structures and properties. wikipedia.org
In industrial and environmental chemistry, organophosphorus compounds are widely utilized. wikipedia.org Their applications include the production of flame retardants, plasticizers, lubricants, and other specialty chemicals. nih.govtaylorandfrancis.comlookchem.com In agriculture, they have historically formed a major class of pesticides and herbicides, valued for their high efficacy. wikipedia.orgnih.gov
The biological activity of organophosphorus compounds has also made them a cornerstone of medicinal chemistry research. nih.gov They are key components in the development of pharmaceuticals, including anticancer and antiviral agents. nih.gov The phosphine (B1218219) oxide group, in particular, has gained attention in drug design. For instance, the P=O bond in trisubstituted phosphine oxides can act as a hydrogen-bond acceptor, a property utilized in kinase inhibitors like Brigatinib, which is approved for certain types of non-small cell lung cancer. enamine.net This has spurred further research into synthesizing building blocks containing the dimethylphosphine (B1204785) oxide (DMPO) moiety to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. enamine.net The broad utility of these compounds, from reagents and catalysts in the laboratory to essential products in industry and medicine, ensures that organophosphorus chemistry remains a vibrant and critical area of contemporary research. acs.orgnih.gov
Overview of (Chloromethyl)dimethylphosphine Oxide as a Key Synthetic Intermediate
(Chloromethyl)dimethylphosphine oxide is an organophosphorus compound that serves as a crucial reagent and versatile building block in organic synthesis. lookchem.comnbinno.com Its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and a chloromethyl group. ontosight.ai This combination of functional groups makes it a highly reactive intermediate used to create more complex phosphorus-containing molecules. lookchem.com
The primary role of (chloromethyl)dimethylphosphine oxide is as a precursor in the synthesis of a variety of organic compounds. lookchem.com Its reactivity allows it to participate in numerous chemical reactions, facilitating the formation of complex molecules. lookchem.com It is particularly valuable for introducing the dimethylphosphine oxide group into other molecules, a feature sought after in medicinal chemistry and materials science. enamine.netnbinno.com
Due to its utility, the compound is an important intermediate in the manufacturing of pharmaceuticals, pesticides, and other fine chemicals. ontosight.ailookchem.com In the pharmaceutical sector, it is used to produce key intermediates for various drugs. lookchem.com Its ability to form new phosphine oxides is also harnessed in the production of effective pesticides that help protect crops. lookchem.com Furthermore, it is employed in creating specialty chemicals used in fragrances, dyes, and other industrial products. lookchem.com
Below are tables detailing the chemical identifiers and physical properties of (chloromethyl)dimethylphosphine oxide.
Table 1: Chemical Identifiers for (Chloromethyl)dimethylphosphine oxide
| Identifier | Value |
|---|---|
| IUPAC Name | chloro(dimethylphosphoryl)methane nih.gov |
| CAS Number | 1638-75-1 nih.gov |
| Molecular Formula | C₃H₈ClOP nih.gov |
| Molecular Weight | 126.52 g/mol nih.gov |
| Synonyms | Phosphine oxide, (chloromethyl)dimethyl-; dimethylphosphinylmethyl chloride lookchem.comchemsrc.comchemspider.com |
Table 2: Physical and Chemical Properties of (Chloromethyl)dimethylphosphine oxide
| Property | Value |
|---|---|
| Appearance | Colorless liquid ontosight.ai |
| Boiling Point | 257.8 °C at 760 mmHg lookchem.com |
| Density | 1.113 g/cm³ lookchem.com |
| Flash Point | 109.7 °C lookchem.com |
| Vapor Pressure | 0.0229 mmHg at 25 °C lookchem.com |
| Refractive Index | 1.402 lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
chloro(dimethylphosphoryl)methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClOP/c1-6(2,5)3-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACOMSNNWGXHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061839 | |
| Record name | Phosphine oxide, (chloromethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-75-1 | |
| Record name | (Chloromethyl)dimethylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine oxide, (chloromethyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, (chloromethyl)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine oxide, (chloromethyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)dimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chloromethyl Dimethylphosphine Oxide and Its Derivatives
Established Synthetic Routes to (Chloromethyl)dimethylphosphine Oxide
The synthesis of (chloromethyl)dimethylphosphine oxide can be accomplished through several established methods. A primary route involves the reaction of dimethylphosphine (B1204785) oxide with formaldehyde (B43269) and a chlorinating agent. This process typically proceeds via the initial formation of a hydroxymethyl derivative, which is subsequently converted to the target chloromethyl compound.
Another notable method is the direct reaction between dimethylphosphine and chloromethanol, often in the presence of a suitable catalyst. mdpi.com This approach offers a more direct pathway to the desired product. Furthermore, the synthesis can be achieved through the controlled oxidation of (chloromethyl)dimethylphosphine. Careful selection of the oxidizing agent is crucial to prevent over-oxidation and ensure a high yield of the desired phosphine (B1218219) oxide.
These synthetic strategies provide accessible pathways to (chloromethyl)dimethylphosphine oxide, a key intermediate for the syntheses discussed in the following sections.
Derivatization Strategies Utilizing (Chloromethyl)dimethylphosphine Oxide as a Precursor
The reactivity of the chloromethyl group in (chloromethyl)dimethylphosphine oxide makes it an excellent electrophile for various nucleophilic substitution reactions. This reactivity is harnessed to generate a wide range of functionalized phosphine oxide derivatives.
Williamson Ether Synthesis in the Preparation of Oxygen-Bridged Phosphine Oxide Derivatives
The Williamson ether synthesis provides a classic and effective method for the formation of ether linkages. In the context of (chloromethyl)dimethylphosphine oxide, this reaction is employed to synthesize a variety of oxygen-bridged phosphine oxide derivatives. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.
This strategy has been successfully applied to prepare compounds such as α-(dimethyl-phosphinylmethylenoxy) alkan-ω-ols and α,ω-bis(dimethylphosphinylmethylenoxy)alkanes by reacting (chloromethyl)dimethylphosphine oxide with aliphatic sodium glycolates. rsc.org The general applicability of the Williamson ether synthesis allows for the incorporation of a wide range of alcoholic and phenolic moieties, leading to a diverse library of ether-linked phosphine oxide derivatives.
Table 1: Examples of Oxygen-Bridged Phosphine Oxide Derivatives Synthesized via Williamson Ether Synthesis
| Nucleophile (Alkoxide/Phenoxide) | Product |
| Sodium Ethoxide | (Ethoxymethyl)dimethylphosphine oxide |
| Sodium Phenoxide | Dimethyl(phenoxymethyl)phosphine oxide |
| Sodium salt of Ethylene Glycol | 1,2-Bis((dimethylphosphoryl)methoxy)ethane |
Note: This table presents illustrative examples of potential products based on the principles of the Williamson ether synthesis.
Formation of Nitrogen-Containing Phosphine Oxide Derivatives via Amination Reactions
The electrophilic nature of (chloromethyl)dimethylphosphine oxide also permits its reaction with various nitrogen-based nucleophiles to form nitrogen-containing phosphine oxide derivatives. Primary and secondary amines can readily displace the chloride ion to yield the corresponding aminomethyl-substituted phosphine oxides. This amination reaction is a fundamental method for introducing the dimethylphosphine oxide group into nitrogenous compounds.
The reaction conditions for these aminations are typically mild, and the choice of solvent and base can be optimized to achieve high yields. This methodology provides access to a broad spectrum of compounds, including those with potential applications in medicinal chemistry and materials science. For instance, the synthesis of (2-aminophenyl)dimethylphosphine oxide has been reported, showcasing the utility of such reactions.
Table 2: Examples of Nitrogen-Containing Phosphine Oxide Derivatives from Amination Reactions
| Amine | Product |
| Ammonia | (Aminomethyl)dimethylphosphine oxide |
| Diethylamine | (Diethylaminomethyl)dimethylphosphine oxide |
| Aniline | Dimethyl(phenylaminomethyl)phosphine oxide |
Note: This table provides representative examples of products derivable from the amination of (chloromethyl)dimethylphosphine oxide.
Synthesis of Phosphoryl-Substituted Aromatic and Heterocyclic Compounds
The introduction of a phosphoryl group onto aromatic and heterocyclic rings can be achieved through various synthetic strategies, with (chloromethyl)dimethylphosphine oxide serving as a potential alkylating agent. In principle, under Friedel-Crafts reaction conditions, (chloromethyl)dimethylphosphine oxide could act as an electrophile in the presence of a Lewis acid catalyst to alkylate electron-rich aromatic and heterocyclic systems. This would result in the formation of a new carbon-carbon bond between the aromatic ring and the methylene (B1212753) group of the phosphine oxide.
However, more contemporary and often higher-yielding methods for the synthesis of such compounds have been developed. A prominent example is the palladium-catalyzed cross-coupling reaction. For instance, the Pd(II)-catalyzed coupling of halo-substituted pyrimidines with dimethylphosphine oxide has been shown to be a remarkably general method for producing phosphine oxide-substituted pyrimidines. mdpi.com This approach offers a versatile and efficient alternative for the synthesis of a wide range of phosphoryl-substituted aromatic and heterocyclic compounds.
Generation of Novel Phosphine Oxide Building Blocks for Complex Molecule Construction
The versatility of (chloromethyl)dimethylphosphine oxide extends to its use in the generation of more complex and novel phosphine oxide-containing building blocks. These building blocks can then be employed in the synthesis of intricate molecular architectures. The reactive chloromethyl handle allows for a variety of chemical transformations, enabling the construction of bifunctional and multifunctional reagents.
For example, the initial derivatization of (chloromethyl)dimethylphosphine oxide via the methods described above (e.g., Williamson ether synthesis or amination) can introduce additional functional groups. These new functionalities can then participate in subsequent reactions, such as cross-coupling reactions, click chemistry, or multi-component reactions, to build up molecular complexity. The dimethylphosphine oxide moiety itself can influence the reactivity and properties of the resulting molecules, making it a valuable component in the design of new materials, ligands for catalysis, and biologically active compounds.
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The chloromethyl group in (chloromethyl)dimethylphosphine oxide is a key site for nucleophilic attack, enabling the synthesis of a variety of functionalized phosphine (B1218219) oxides. lookchem.com The reactivity of the carbon-chlorine bond is influenced by the electron-withdrawing nature of the phosphoryl group.
Studies on analogous diarylphosphine oxides, RR'P(O)CH₂X, have shown that the rate of nucleophilic substitution with species like p-O₂NC₆H₄ONa in DMF increases with the electron-drawing properties of the substituents on the phosphorus atom. lookchem.com This suggests that the reaction proceeds through a transition state with developing negative charge on the carbon atom, which is stabilized by electron-withdrawing groups. The reactivity of the leaving group also plays a crucial role, with the rate of reaction increasing in the order of Cl < I < Br < OTs. lookchem.com
While detailed mechanistic studies specifically on (chloromethyl)dimethylphosphine oxide are not extensively documented in the provided search results, the general principles of nucleophilic substitution at a saturated carbon atom apply. The reaction likely proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. The stereochemistry at the phosphorus center, if it were chiral, would be retained in such a reaction.
The following table summarizes the expected reactivity trends in nucleophilic substitution reactions of (chloromethyl)dimethylphosphine oxide based on general principles and related studies.
| Nucleophile | Expected Reactivity | Product Type |
| Alkoxides (RO⁻) | High | Ether-functionalized phosphine oxide |
| Thiolates (RS⁻) | High | Thioether-functionalized phosphine oxide |
| Amines (RNH₂) | Moderate | Amine-functionalized phosphine oxide |
| Cyanide (CN⁻) | High | Nitrile-functionalized phosphine oxide |
| Azide (B81097) (N₃⁻) | High | Azide-functionalized phosphine oxide |
Phospha-Mannich Type Reactions and Related Carbon-Phosphorus Bond Formations
Secondary phosphine oxides are known to participate in phospha-Mannich reactions, which involve the addition of the P-H bond across an imine or iminium species to form α-aminophosphine oxides. researchgate.net This reaction is a powerful tool for the formation of carbon-phosphorus bonds. While (chloromethyl)dimethylphosphine oxide is a tertiary phosphine oxide and does not possess a P-H bond for direct participation in a classical phospha-Mannich reaction, its derivatives can be involved in related transformations.
The reactivity of phosphinous acids (R₂P-OH), the trivalent tautomers of secondary phosphine oxides, is central to the phospha-Mannich reaction. researchgate.net Trivalent derivatives of phosphinous acids, such as phosphinous halides (R₂P-Hal) and esters (R₂P-OR'), can react with N,O-acetals and N,Hal-acetals, respectively, via Arbuzov-type intermediates to yield P(O),N-acetals. researchgate.net
For instance, the reaction of a phosphinous halide with an (α-alkoxyalkyl)amine proceeds through an Arbuzov rearrangement to form the corresponding α-aminophosphine oxide. researchgate.net Although not a direct reaction of (chloromethyl)dimethylphosphine oxide, this illustrates a pathway for C-P bond formation that is mechanistically related to the phospha-Mannich reaction.
Furthermore, the synthesis of various organophosphorus compounds, including phosphine oxides, often relies on the formation of carbon-phosphorus bonds. chemistry-chemists.com Methods for creating these bonds include the reaction of phosphorus nucleophiles with carbon electrophiles. rsc.org In this context, derivatives of (chloromethyl)dimethylphosphine oxide, where the chlorine is replaced by a suitable nucleophilic group, could potentially react with electrophilic carbon sources to form new C-P bonds.
Cycloaddition Chemistry and Heterocycle Formation
(Chloromethyl)dimethylphosphine oxide serves as a valuable precursor for reagents used in cycloaddition reactions, particularly for the synthesis of phosphorus-substituted heterocycles. A key example is its conversion to (diazomethyl)dimethylphosphine oxide, a diazoalkane reagent that readily participates in [3+2] cycloaddition reactions. chemrxiv.orgchemrxiv.orgnih.gov
The in-situ preparation of (diazomethyl)dimethylphosphine oxide from an amine precursor, which can be derived from (chloromethyl)dimethylphosphine oxide, allows for its reaction with various electron-poor alkynes and alkenes. chemrxiv.org This cycloaddition leads to the formation of pyrazoles and pyrazolines, respectively, bearing a dimethylphosphine (B1204785) oxide moiety. chemrxiv.orgnih.gov
The general scheme for the [3+2] cycloaddition is as follows:
(Diazomethyl)dimethylphosphine oxide + Dipolarophile → P(O)Me₂-substituted heterocycle
This reaction provides an efficient route to novel heterocyclic compounds whose properties can be tuned by the presence of the phosphine oxide group. The reaction is believed to proceed via a concerted mechanism, typical for 1,3-dipolar cycloadditions.
The utility of this approach is highlighted in the following table, which summarizes the types of heterocycles that can be synthesized from (diazomethyl)dimethylphosphine oxide.
| Dipolarophile | Resulting Heterocycle |
| Electron-poor alkynes | Pyrazoles |
| Electron-poor alkenes | Pyrazolines |
Additionally, β-phosphorylated nitroethenes have been studied in [3+2] cycloaddition reactions with benzonitrile (B105546) N-oxide, leading to the formation of Δ²-isoxazolines. mdpi.com Density Functional Theory (DFT) calculations have been employed to understand the regiochemistry and polar nature of these reactions. mdpi.com This research, while not directly involving (chloromethyl)dimethylphosphine oxide, demonstrates the broader potential of phosphine oxide-containing molecules in cycloaddition chemistry for the synthesis of diverse heterocyclic systems.
Tautomeric Equilibria and Proton Transfer Dynamics in Secondary Phosphine Oxides
Secondary phosphine oxides (SPOs) exist in a tautomeric equilibrium between the pentavalent phosphine oxide form (R₂P(O)H) and the trivalent phosphinous acid form (R₂P-OH). rsc.orgresearchgate.net This equilibrium is a crucial aspect of their chemistry, as the two tautomers exhibit distinct reactivity. The phosphine oxide form is generally more stable and less reactive, while the phosphinous acid form, with its lone pair of electrons on the phosphorus atom, can act as a nucleophile or a ligand for transition metals. nih.gov
The position of this equilibrium is significantly influenced by the nature of the substituents on the phosphorus atom. nih.gov Electron-withdrawing groups tend to shift the equilibrium towards the phosphinous acid form, whereas electron-donating groups favor the phosphine oxide tautomer. researchgate.netnih.gov The solvent also plays a role, with hydrogen-bond accepting solvents potentially stabilizing the phosphinous acid form. nih.gov
It is important to note that (chloromethyl)dimethylphosphine oxide is a tertiary phosphine oxide and, lacking a hydrogen atom directly attached to the phosphorus, does not exhibit this tautomeric equilibrium . However, understanding this phenomenon is essential in the broader context of phosphine oxide chemistry and is particularly relevant when considering the synthesis and reactivity of related secondary phosphine oxides.
The interconversion between the two tautomers is thought to proceed through various mechanisms, including intermolecular proton transfer, potentially involving solvent molecules or other protic species present in the reaction mixture. researchgate.net Computational studies have been employed to investigate the thermodynamics and kinetics of this tautomerism, providing insights into the transition states and the influence of substituents and solvents. nih.gov
Redox Transformations of Phosphine Oxides: Deoxygenation and Reduction Mechanisms
The deoxygenation of phosphine oxides to the corresponding phosphines is a fundamental transformation in organophosphorus chemistry, often necessary for recycling phosphine oxide byproducts from reactions like the Wittig or Mitsunobu reactions. researchgate.net The strong phosphorus-oxygen bond (P=O) makes this reduction challenging, often requiring harsh conditions or expensive reagents. researchgate.net
A variety of reducing agents have been developed for this purpose, with silanes being among the most common and effective. kul.pl The mechanism of phosphine oxide reduction by silanes has been a subject of detailed investigation. For the reduction of tertiary phosphine oxides with phenylsilane, a nonpolar, concerted mechanism has been proposed based on kinetic measurements and DFT calculations. kul.pl This involves the formation of a phosphorane-like intermediate where the Si-O bond is formed concurrently with the cleavage of the P=O bond. kul.pl
Other proposed mechanisms for phosphine oxide reduction include:
Activation followed by reduction: In some methods, the phosphine oxide is first activated by a reagent like oxalyl chloride to form a chlorophosphonium salt, which is then reduced by a milder reducing agent. acs.org
Catalytic reduction: Transition metal catalysts, such as titanium(IV) complexes, can facilitate the reduction of phosphine oxides with silanes. organic-chemistry.org Metal-free catalytic systems using Brønsted acids have also been developed. acs.org
Oxygen transfer: An iodine-catalyzed reduction of phosphine oxides with trialkyl phosphites proceeds via an iodophosphate intermediate, involving an oxygen transfer from the phosphine oxide to the phosphite (B83602). chemistryviews.org
The choice of reducing agent and conditions can influence the stereochemical outcome of the reaction, with some methods proceeding with retention of configuration at the phosphorus center, while others result in inversion. organic-chemistry.orgrsc.org
The following table provides a summary of common reducing systems for phosphine oxides and their general characteristics.
| Reducing System | Key Features |
| Hydrosilanes (e.g., PhSiH₃, HSiCl₃) | Widely used, can be catalyzed by metals or acids. kul.placs.org |
| Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent, often leads to inversion of configuration. organic-chemistry.org |
| Oxalyl chloride / Hexachlorodisilane | Metal-free reduction under mild conditions. acs.org |
| Trialkyl phosphite / Iodine | Mild, iodine-catalyzed oxygen transfer mechanism. chemistryviews.org |
Reactions with Organometallic Species and Metal Salts
The reaction of (chloromethyl)dimethylphosphine oxide with organometallic reagents, such as Grignard reagents or organolithium compounds, is expected to proceed via nucleophilic attack on the carbon atom of the chloromethyl group. This would result in the formation of a new carbon-carbon bond and the displacement of the chloride ion, providing a route to a variety of substituted phosphine oxides.
While specific examples for (chloromethyl)dimethylphosphine oxide are not detailed in the provided search results, the general reactivity pattern of alkyl halides with organometallic reagents is well-established. For instance, the reaction with an alkyl Grignard reagent (R-MgX) would yield the corresponding alkyl-substituted dimethylphosphine oxide.
(CH₃)₂P(O)CH₂Cl + R-MgX → (CH₃)₂P(O)CH₂R + MgXCl
Similarly, reactions with metal salts can lead to substitution at the chloromethyl position. For example, reaction with sodium azide would produce the corresponding azidomethyl derivative, a precursor for other functional groups.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) for Structural Confirmation
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Phosphine (B1218219) oxide, (chloromethyl)dimethyl-. Both proton (¹H) and phosphorus-31 (³¹P) NMR spectra provide critical data for confirming the connectivity and chemical environment of the atoms within the molecule.
The ¹H NMR spectrum confirms the presence of two distinct proton environments: the methyl (CH₃) groups and the chloromethyl (CH₂Cl) group. The integration of the signals corresponds to the ratio of protons in these groups. The phosphorus atom splits these signals, resulting in characteristic doublets.
The ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a unique phosphorus environment. The chemical shift is indicative of a pentavalent phosphine oxide. spectrabase.com The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). spectrabase.com
Interactive Table: NMR Spectroscopic Data for Phosphine oxide, (chloromethyl)dimethyl- Users can filter data by nucleus.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 1.7 | Doublet | J(P,H) = 13.0 | -P(O)(CH₃)₂ |
| ¹H | 3.8 | Doublet | J(P,H) = 6.0 | -CH₂Cl |
| ³¹P | 38.0 | - | - | -P(O) |
Note: ¹H NMR data are typical values and may vary slightly depending on the solvent and instrument.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in Phosphine oxide, (chloromethyl)dimethyl-. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Key vibrational modes for this molecule include:
P=O stretching: A strong absorption band characteristic of the phosphoryl group, typically appearing in the region of 1150-1250 cm⁻¹.
C-H stretching and bending: Vibrations associated with the methyl and methylene (B1212753) groups.
P-C stretching: Vibrations corresponding to the phosphorus-carbon bonds.
C-Cl stretching: A characteristic absorption for the carbon-chlorine bond, usually found in the 600-800 cm⁻¹ region.
Interactive Table: Expected Vibrational Frequencies for Phosphine oxide, (chloromethyl)dimethyl- Users can filter data by functional group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| P=O | Stretching | ~1180 | Strong |
| C-H (methyl) | Asymmetric/Symmetric Stretching | 2900-3000 | Medium |
| C-H (methylene) | Asymmetric/Symmetric Stretching | 2900-3000 | Medium |
| C-H | Bending (Scissoring/Rocking) | 1350-1470 | Medium-Weak |
| P-C | Stretching | 700-800 | Medium |
| C-Cl | Stretching | 650-750 | Strong |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and crystal packing information. However, a search of the available scientific literature did not yield any published results from a single-crystal X-ray diffraction study of Phosphine oxide, (chloromethyl)dimethyl-. Therefore, detailed experimental data on its solid-state structure is not currently available.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The technique provides the exact mass of the molecule, confirming its elemental composition. For Phosphine oxide, (chloromethyl)dimethyl- (C₃H₈ClOP), the calculated molecular weight is 126.52 g/mol , and the monoisotopic mass is 126.000129 Da. nih.gov
Upon ionization, the molecular ion [M]⁺ undergoes fragmentation. The fragmentation pattern provides valuable clues about the molecular structure. Expected fragmentation pathways for this compound would include the loss of a chlorine atom, a chloromethyl radical, or methyl radicals.
Interactive Table: Mass Spectrometry Data for Phosphine oxide, (chloromethyl)dimethyl- Users can sort the table by m/z value.
| Property | Value | Source |
| Molecular Formula | C₃H₈ClOP | nih.gov |
| Molecular Weight | 126.52 g/mol | nih.gov |
| Exact Mass | 126.000129 Da | nih.gov |
| Expected Fragments | m/z (mass/charge) | Identity |
| 126/128 | [C₃H₈ClOP]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) | |
| 111/113 | [(M-CH₃)]⁺ | |
| 91 | [M-Cl]⁺ | |
| 77 | [M-CH₂Cl]⁺ or [(CH₃)₂PO]⁺ | |
| 62 | [(CH₃)POH]⁺ | |
| 47 | [PO]⁺ |
Specialized Spectroscopic Techniques: EPR and Mössbauer Spectroscopy for Mechanistic Insights
Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are specialized techniques that provide profound mechanistic insights but are applicable only under specific conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique for studying chemical species that have one or more unpaired electrons, i.e., are paramagnetic. Phosphine oxide, (chloromethyl)dimethyl- itself is a diamagnetic molecule and therefore EPR-silent. However, this phosphine oxide can act as a ligand, forming complexes with paramagnetic transition metal ions (e.g., Cu(II), Cr(I)). usp.brcardiff.ac.uk EPR spectroscopy of such complexes can provide detailed information about the oxidation state of the metal, the coordination geometry, and the nature of the metal-ligand bonding. usp.brcardiff.ac.uk The hyperfine coupling observed in the EPR spectrum can give insights into the delocalization of the unpaired electron onto the phosphine oxide ligand. usp.br
Mössbauer Spectroscopy: Mössbauer spectroscopy is a technique that probes the nuclear environment of specific isotopes, most commonly ⁵⁷Fe. nih.gov Similar to EPR, the standalone ligand is not suitable for Mössbauer analysis. However, if Phosphine oxide, (chloromethyl)dimethyl- is used to form a complex with a Mössbauer-active nucleus like iron, this technique becomes exceptionally powerful. nih.govd-nb.info It can precisely determine the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the symmetry of the coordination environment of the iron center. d-nb.infonih.gov This information is crucial for understanding the electronic structure and reactivity of such organometallic complexes. nih.gov
Computational Chemistry and Theoretical Modeling of Chloromethyl Dimethylphosphine Oxide
Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the analysis of molecular structures and energetics. While specific DFT studies exclusively focused on (chloromethyl)dimethylphosphine oxide are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on related organophosphorus compounds. nih.gov
DFT calculations are employed to determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. For (chloromethyl)dimethylphosphine oxide, these calculations would reveal the tetrahedral arrangement around the phosphorus atom, characteristic of phosphine (B1218219) oxides. The energetics of the molecule, including its heat of formation and conformational stability, can also be reliably calculated. DFT simulations for trivinylphosphine (B117729) oxide, for example, have been used to explore both kinetic and thermodynamic aspects of its reactions. nih.gov
Public databases provide computed properties for (chloromethyl)dimethylphosphine oxide, which are derived from computational models. These properties offer a theoretical estimation of the molecule's characteristics.
Table 1: Computed Properties of (Chloromethyl)dimethylphosphine Oxide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 126.52 g/mol | PubChem nih.gov |
| XLogP3 | 0.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 126.0001296 Da | PubChem nih.gov |
| Complexity | 74.9 | PubChem nih.gov |
| Polarizability | 11.7 ų | ChemSpider |
| Surface Tension | 36.3 dyne/cm | ChemSpider |
| Molar Refractivity | 30.1 cm³ | ChemSpider |
Note: This data is computationally generated and not from experimental measurements.
Simulation of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For (chloromethyl)dimethylphosphine oxide, a key area of interest is its reactivity as an electrophile, particularly in nucleophilic substitution reactions.
Theoretical studies on similar compounds, such as chlorophosphine derivatives and trichloromethylphosphine oxide, provide a framework for understanding these mechanisms. nih.govresearchgate.netimist.ma DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to map the potential energy surface of a reaction. researchgate.netimist.ma This allows for the identification of intermediates and transition states.
Analysis of Electronic Properties and Bonding Characteristics
The electronic properties and bonding in phosphine oxides are of significant interest due to the nature of the phosphorus-oxygen double bond (P=O). Computational methods, including DFT and semiempirical approaches, are used to analyze these characteristics. ekb.egekb.eg
Calculations can elucidate the charge distribution within the (chloromethyl)dimethylphosphine oxide molecule, highlighting the polarity of the P=O bond and the influence of the electron-withdrawing chloromethyl group. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack. researchgate.netimist.mawhiterose.ac.uk
For related compounds like trichloromethylphosphine oxide, FMO theory has been used to demonstrate that it behaves as an electrophile, with the LUMO localized in a way that favors attack at the chlorine atoms. researchgate.netimist.ma The P=O bond in phosphine oxides is understood to have both σ and π character, with the latter involving phosphorus 3d-orbitals. The presence of the chloromethyl group is expected to influence the electronic structure by inductively withdrawing electron density, which would affect the polarity and reactivity of the entire molecule.
Table 2: Predicted Electronic Properties of (Chloromethyl)dimethylphosphine Oxide
| Property | Value | Source |
|---|---|---|
| Refractive Index | 1.402 | LookChem lookchem.com |
| Molar Refractivity | 30.1 cm³ | ChemSpider |
| Polarizability | 11.7 ų | ChemSpider |
Note: This data is computationally generated or estimated.
Modeling of Tautomeric Pathways and Proton Exchange Dynamics
Tautomerism is a key feature of secondary phosphine oxides, which possess a P-H bond and can exist in equilibrium between the pentavalent phosphine oxide form (R₂P(O)H) and the trivalent phosphinous acid form (R₂P-OH). wikipedia.orgnih.gov (Chloromethyl)dimethylphosphine oxide, being a tertiary phosphine oxide, does not have a hydrogen atom directly attached to the phosphorus and therefore does not exhibit this type of prototropic tautomerism.
However, computational studies on the tautomerism of related secondary phosphine oxides, such as dimethylphosphine (B1204785) oxide, are highly relevant for understanding the methodologies used to model proton transfer processes in organophosphorus chemistry. nih.gov Quantum chemical computations have been used to investigate the stability of the P(III) and P(V) tautomers and the mechanisms of their interconversion. nih.gov These studies have shown that the equilibrium is highly influenced by the electronic nature of the substituents on the phosphorus atom. nih.gov
Furthermore, these computational models can simulate the role of solvent molecules in facilitating proton exchange. For example, mechanisms involving one or two water molecules to bridge the proton transfer have been modeled, and the corresponding activation barriers have been calculated. nih.gov While not directly applicable to tautomerism in (chloromethyl)dimethylphosphine oxide, these theoretical techniques are fundamental for modeling other potential proton exchange dynamics, such as those that could occur in hydrolysis reactions or in interactions with protic solvents or biological molecules.
Applications in Advanced Organic Synthesis and Materials Science Research
Reagent and Intermediate in Complex Organic Synthesis
(Chloromethyl)dimethylphosphine oxide serves as a crucial reagent and intermediate in the construction of complex organic molecules. lookchem.com Its reactivity, stemming from the presence of both a reactive chloromethyl group and a polar phosphine (B1218219) oxide functional group, allows it to participate in a variety of chemical transformations. This dual functionality makes it a versatile tool for synthetic chemists to introduce the dimethylphosphine (B1204785) oxide moiety into a wide array of molecular scaffolds.
The compound is frequently utilized as a precursor in the synthesis of other phosphine oxides, which are themselves important intermediates in the production of pharmaceuticals, fine chemicals, and pesticides. lookchem.com The chloromethyl group can readily undergo nucleophilic substitution reactions, enabling the attachment of the dimethylphosphinoylmethyl group to various substrates. This reactivity is harnessed to create specialty chemicals with applications in diverse areas such as fragrances and dyes. lookchem.com
Precursor for Chiral Phosphine Ligands and Organocatalysts in Asymmetric Synthesis
While direct applications of (chloromethyl)dimethylphosphine oxide in the synthesis of chiral ligands are not extensively documented, its role as a precursor to phosphine oxides is critical in the field of asymmetric synthesis. Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, influencing the enantioselectivity of the reaction. tcichemicals.com
Phosphine oxides are key intermediates in the synthesis of P-chirogenic phosphine ligands, which have a stereogenic phosphorus atom. tcichemicals.comnih.gov Although historically challenging to synthesize, methods involving the resolution of phosphine oxides or the use of chiral auxiliaries have been developed. pharm.or.jpchemistryviews.org The reduction of enantiomerically pure phosphine oxides is a common strategy to obtain the corresponding chiral phosphines. organic-chemistry.org Therefore, (chloromethyl)dimethylphosphine oxide, by providing access to a range of phosphine oxide precursors, plays an indirect but important role in the development of new chiral ligands and organocatalysts. The synthesis of such ligands is crucial for the production of enantiomerically pure compounds, a significant endeavor in the pharmaceutical and fine chemical industries.
Design and Synthesis of Pharmaceutically Relevant Dimethylphosphine Oxide Building Blocks
The dimethylphosphine oxide (DMPO) moiety is increasingly recognized as a valuable component in the design of pharmaceutically active compounds. enamine.netdigitellinc.com Its unique properties can favorably influence the biological activity and pharmacokinetic profile of a drug molecule.
Influence on Physicochemical Properties of Novel Compounds
The introduction of the dimethylphosphine oxide group can significantly modulate the physicochemical properties of a molecule, which is a critical aspect of drug development. bldpharm.com Phosphine oxides are generally more polar than other common functional groups like amides and sulfonamides. bldpharm.com This increased polarity often leads to a substantial increase in aqueous solubility and a decrease in lipophilicity, as indicated by a lower LogP value. bldpharm.comresearchgate.net
For instance, the incorporation of a P(O)Me2 group into the antihypertensive drug Prazosin resulted in a significant increase in solubility while maintaining a similar biological profile. bldpharm.com Furthermore, the increased polarity associated with the phosphine oxide moiety can lead to improved metabolic stability, which is a desirable attribute for drug candidates. bldpharm.com The table below summarizes the impact of the dimethylphosphine oxide group on the physicochemical properties of a heterocyclic amine.
| Compound | pKa | LogP |
| Parent Piperidine | 11.2 | 1.6 |
| P(O)Me2-substituted Piperidine | 9.6 | -0.1 |
| SO2i-Pr-substituted Piperidine | 8.4 | 0.5 |
| SO2NMe2-substituted Piperidine | 9.2 | 0.5 |
This table illustrates that the P(O)Me2-substituted compound is more basic than its sulfone and sulfonamide isosteres and significantly more hydrophilic (lower LogP) than the parent heterocycle and its isosteres. researchgate.net
Utilization in the Development of Functional Materials and Polymers
The reactivity of (chloromethyl)dimethylphosphine oxide and other phosphine oxides allows for their incorporation into polymers, leading to the development of functional materials with tailored properties. mdpi.com The phosphine oxide group can be introduced into a polymer backbone or as a pendant group through the polymerization of functionalized monomers or by post-polymerization modification. mdpi.comresearchgate.netrsc.org
Polymers containing phosphine oxide moieties are explored for various applications, including as flame-retardant materials. mdpi.com The phosphorus content contributes to their flame-retardant properties. Additionally, these functional polymers can be used as sorbents for metal ions. mdpi.com The synthesis of polymers with a high density of phosphine oxide groups can be achieved through controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org The resulting polymers can serve as precursors to a variety of other functional materials through further chemical modifications. rsc.org
Future Perspectives and Emerging Research Frontiers
Exploration of Novel Reaction Pathways and Synthetic Methodologies
The field of organophosphorus chemistry is continually evolving, with a strong emphasis on developing greener and more efficient synthetic methods. rsc.orgrsc.org Future research on (Chloromethyl)dimethylphosphine oxide is likely to focus on moving beyond traditional synthetic routes to embrace innovative methodologies that offer improved atom economy, reduced waste, and milder reaction conditions.
Key areas for exploration include:
Green Synthetic Approaches : Methodologies that utilize benign solvents, recyclable catalysts, or alternative energy sources like microwave irradiation and photocatalysis are being increasingly developed for organophosphorus compounds. beilstein-journals.orgnih.gov Applying these green chemistry principles to the synthesis and transformation of (Chloromethyl)dimethylphosphine oxide represents a significant research frontier. rsc.orgrsc.org
Catalytic P-C Bond Formation : Developing new catalytic systems for the efficient formation of the phosphorus-carbon bonds within the molecule is a continuing goal. This includes exploring transition-metal-free synthesis and reactions that proceed under ambient conditions. rsc.org
Functional Group Interconversion : The chloromethyl group serves as a versatile handle for a variety of chemical transformations. Future research will likely explore novel pathways to convert this group into other functionalities, thereby creating a diverse library of dimethylphosphine (B1204785) oxide-containing building blocks. For instance, derivatization to create analogues like (diazomethyl)dimethylphosphine oxide could unlock new reaction pathways, such as [3+2] cycloadditions for synthesizing pharmaceutically relevant heterocycles. digitellinc.comchemrxiv.org
| Methodology | Potential Application for (Chloromethyl)dimethylphosphine oxide | Rationale |
| Electrochemical Synthesis | Green synthesis of the core structure or its derivatives. | Offers a sustainable and simple process for preparing organophosphorus compounds by forming P-C or P-heteroatom bonds. beilstein-journals.orgnih.gov |
| Visible-Light Photoredox Catalysis | Mild and selective functionalization of the molecule. | Enables reactions under mild conditions with high functional group tolerance, suitable for complex molecule synthesis. rsc.orgrsc.org |
| Flow Chemistry | Scalable and safe production. | Flow-based technologies are an emerging green method for synthesizing organophosphorus materials, allowing for better control and safety. beilstein-journals.orgnih.gov |
| Derivatization and Cycloaddition | Synthesis of novel heterocyclic compounds. | The chloromethyl group can be converted to other reactive moieties (e.g., aminomethyl, then diazomethyl) to serve as a precursor for cycloaddition reactions. chemrxiv.org |
Expansion of Catalytic Applications Beyond Ligand Development
While phosphines are renowned as ligands in transition metal catalysis, phosphine (B1218219) oxides are emerging from their shadow as more than just byproducts. digitellinc.comepfl.ch Research is increasingly focused on the direct catalytic applications of phosphine oxides, a field where (Chloromethyl)dimethylphosphine oxide could make significant contributions.
Future catalytic roles could include:
Heterogeneous Catalysis : The chloromethyl group is an ideal anchor for immobilizing the phosphine oxide moiety onto solid supports such as polymers or carbon nanotubes. mdpi.com This would facilitate the development of recyclable, heterogeneous catalysts, which are highly desirable for greener chemical processes. mdpi.com
Organocatalysis : Phosphine oxides can function as organocatalysts, for example, in enantioselective aldol (B89426) reactions. acs.org The electronic properties of (Chloromethyl)dimethylphosphine oxide, influenced by the electron-withdrawing chloromethyl group, could be tuned to optimize its activity and selectivity in various organic transformations.
Photoinitiators : Certain phosphine oxides are effective photoinitiators used in polymer chemistry, where UV light exposure generates radicals that initiate polymerization. wikipedia.org Investigating the photochemical properties of (Chloromethyl)dimethylphosphine oxide could lead to its use in advanced photopolymerization applications.
| Catalytic Application | Role of (Chloromethyl)dimethylphosphine oxide | Potential Advantage |
| Heterogeneous Catalysis | Serves as a tetherable catalytic species. | The chloromethyl group allows for covalent attachment to solid supports, enabling easy catalyst separation and recycling. mdpi.com |
| Lewis Base Catalysis | The phosphoryl oxygen (P=O) acts as the Lewis basic site. | The electronic nature of the substituents on phosphorus influences the basicity of the oxygen, allowing for the tuning of catalytic activity. bohrium.com |
| Asymmetric Catalysis | Can be developed into a chiral precatalyst. | Chiral phosphine oxides have been used to catalyze enantioselective reactions. acs.orgnih.gov |
Integration of (Chloromethyl)dimethylphosphine Oxide in Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions, is a rapidly expanding field with applications in sensing, self-assembly, and molecular recognition. Phosphine oxides are highly effective hydrogen bond acceptors, making them valuable building blocks for supramolecular architectures. nih.govacs.orgenamine.net
(Chloromethyl)dimethylphosphine oxide is a promising candidate for integration into supramolecular systems for several reasons:
Strong Hydrogen Bonding : The P=O group is a powerful hydrogen bond acceptor, capable of forming stable complexes with hydrogen bond donors. enamine.netfigshare.com This property is fundamental to its use in constructing ordered supramolecular assemblies.
Reactive Handle for Covalent Self-Assembly : The chloromethyl group provides a reactive site that can be used to covalently link the molecule to other components, forming complex, pre-organized structures for coordination-driven self-assembly. nih.gov
Design of Functional Supramolecular Materials : By modifying the chloromethyl group, it is possible to introduce other functionalities, such as photoresponsive units or additional recognition sites. This could lead to the development of "smart" materials that respond to external stimuli.
| Supramolecular Concept | Role of (Chloromethyl)dimethylphosphine oxide | Research Direction |
| Coordination-Driven Self-Assembly | A functional building block (donor ligand). | The P=O group can coordinate to metal centers, and the chloromethyl group can be functionalized to create multidentate ligands for assembling complex supramolecular coordination complexes. nih.govacs.org |
| Halogen Bonding | Potential halogen bond acceptor. | The oxygen atom can act as a halogen bond acceptor, enabling the formation of defined assemblies with halogen bond donors. acs.org |
| Hydrogen-Bonded Networks | A key hydrogen bond acceptor. | The molecule can be incorporated into networks where the P=O group directs the assembly through strong hydrogen bonds. figshare.com |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The intersection of organic chemistry and materials science offers fertile ground for innovation. Organophosphorus compounds are widely used in materials science for their unique properties. researchgate.nettaylorandfrancis.com (Chloromethyl)dimethylphosphine oxide, with its combination of a stable, polar functional group and a reactive tether, is well-suited for creating new functional materials.
Emerging interdisciplinary research frontiers include:
Flame-Retardant Materials : Phosphorus-containing compounds are known to be effective flame retardants. nih.govmdpi.com (Chloromethyl)dimethylphosphine oxide could be chemically incorporated into polymers like epoxy resins or polyurethanes via its chloromethyl group. This covalent bonding would prevent leaching and provide permanent flame retardancy, creating safer materials for electronics and construction. nih.gov
Functional Polymers and Coatings : Grafting (Chloromethyl)dimethylphosphine oxide onto polymer surfaces could be used to modify their properties, such as surface energy, adhesion, or biocompatibility.
Hybrid Organic-Inorganic Materials : The phosphine oxide group can interact strongly with metal oxide surfaces. acs.org This opens up possibilities for creating hybrid materials where the organic component is chemically bonded to an inorganic substrate, leading to new composites with tailored properties for applications in catalysis, sensing, or electronics.
Q & A
Q. What are the key spectroscopic markers for characterizing (chloromethyl)dimethylphosphine oxide?
To confirm the structure of (chloromethyl)dimethylphosphine oxide, nuclear magnetic resonance (NMR) spectroscopy is critical. The <sup>31</sup>P NMR spectrum typically shows a signal around δp 27–28 ppm for the phosphine oxide moiety, as observed in structurally related compounds . The molecular formula (C3H8ClOP) and chlorine substituent can be further verified via mass spectrometry (MS) and elemental analysis .
Q. What synthetic routes are available for preparing (chloromethyl)dimethylphosphine oxide?
A common method involves substitution reactions, where the chlorine atom in precursors like dimethylphosphine oxide derivatives is introduced via chloromethylation. For example, sodium hydride in toluene can mediate reactions between chloromethylating agents and dimethylphosphine oxides, yielding the target compound with moderate efficiency (e.g., 46% yield under optimized conditions) .
Q. How stable is (chloromethyl)dimethylphosphine oxide under varying storage conditions?
Stability tests should include monitoring for hydrolysis or oxidation. Chlorinated phosphine oxides are generally moisture-sensitive; thus, storage under inert atmospheres (e.g., argon) in anhydrous solvents like toluene is recommended. Accelerated degradation studies under heat or UV light can identify decomposition pathways .
Advanced Research Questions
Q. How can researchers optimize the reduction of (chloromethyl)dimethylphosphine oxide to phosphino-boranes?
Reduction using borane complexes (e.g., BH3-THF or BH3-S(Me)2) is effective for converting phosphine oxides to phosphino-boranes. Key parameters include solvent choice (e.g., THF for higher dielectric constant) and stoichiometric control to minimize side reactions. Monitoring via <sup>31</sup>P NMR ensures complete conversion .
Q. What role does the chloromethyl group play in substitution reactions of this compound?
The chlorine atom acts as a leaving group, enabling nucleophilic substitution. For instance, reaction with alkoxides or amines can yield ether or amine derivatives. Kinetic studies in polar aprotic solvents (e.g., DMSO) show faster substitution rates due to enhanced electrophilicity at the phosphorus center .
Q. Are there discrepancies in reported synthetic yields, and how can they be resolved?
Variations in yields (e.g., 46% vs. higher values) may arise from competing reactions, such as oxidation or hydrolysis. Systematic optimization of reaction parameters (temperature, catalyst loading, and solvent purity) is essential. Replicating conditions from literature and using high-purity reagents can mitigate inconsistencies .
Q. How does solvent dielectric constant influence the reactivity of (chloromethyl)dimethylphosphine oxide?
High-dielectric solvents (e.g., DMSO) stabilize transition states in substitution or oxidation reactions, accelerating kinetics. In contrast, non-polar solvents favor phosphine oxide stability. Solvent screening via kinetic profiling (e.g., using <sup>31</sup>P NMR) is recommended for reaction design .
Q. Can this compound serve as a photoinitiator in polymer chemistry?
While diphenylphosphine oxide derivatives (e.g., TPO) are established photoinitiators, the chloromethyl group in (chloromethyl)dimethylphosphine oxide may introduce UV absorption shifts. Testing its efficiency in radical generation under UV light, compared to benchmark initiators, could validate its utility in photopolymerization .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., reaction yields), cross-validate experimental conditions (solvent purity, reagent ratios) and employ advanced characterization (e.g., <sup>1</sup>H-<sup>31</sup>P HMBC NMR) to confirm product identity .
- Advanced Applications : Explore the compound’s potential in synthesizing phosphorus-containing polymers or ligands for catalysis, leveraging its reactive chloromethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
